5-Cyclopropoxy-4-isopropylpyridin-3-amine
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Overview
Description
5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is a pyridine derivative, characterized by the presence of a cyclopropoxy group and an isopropyl group attached to the pyridine ring
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. In this process, 5-bromo-2-methylpyridin-3-amine is reacted with cyclopropylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, resulting in moderate to good yields of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular diseases.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine can be compared with other similar compounds, such as:
4-Cyclopropoxy-5-(propan-2-yl)pyridin-3-amine: This compound has a similar structure but with different positions of the cyclopropoxy and isopropyl groups.
5-Cyclopropoxy-3-(propan-2-yl)pyridin-2-amine: Another structural isomer with the cyclopropoxy and isopropyl groups attached to different positions on the pyridine ring.
The uniqueness of 5-Cyclopropoxy-4-(propan-2-yl)pyridin-3-amine lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11-9(12)5-13-6-10(11)14-8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
BIVRWTDXNYOKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1N)OC2CC2 |
Origin of Product |
United States |
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